1-Isopropyl-4-(methylsulfonyl)piperazine

Description

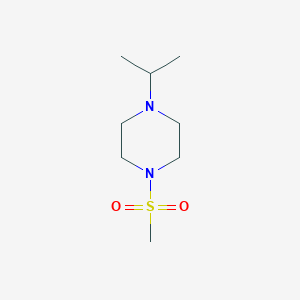

1-Isopropyl-4-(methylsulfonyl)piperazine is a piperazine derivative featuring an isopropyl group at the N1-position and a methylsulfonyl (-SO₂CH₃) group at the N4-position. The methylsulfonyl group is an electron-withdrawing substituent that enhances metabolic stability and binding affinity in enzyme inhibition, while the isopropyl group contributes to lipophilicity and steric effects .

Properties

Molecular Formula |

C8H18N2O2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-methylsulfonyl-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C8H18N2O2S/c1-8(2)9-4-6-10(7-5-9)13(3,11)12/h8H,4-7H2,1-3H3 |

InChI Key |

PQWQHFRAYORBLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkylation-Sulfonylation Method

The most widely reported method involves sequential alkylation and sulfonylation:

-

Alkylation : Piperazine reacts with isopropyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 4 hours to yield 1-isopropylpiperazine.

-

Sulfonylation : The intermediate is treated with methylsulfonyl chloride in DCM at 5–10°C for 5 hours, followed by recrystallization in dimethyl carbonate (DMC) to achieve 85–90% purity.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Isopropyl bromide, TEA, DCM | 0–5°C, 4 h | 78% |

| Sulfonylation | Methylsulfonyl chloride, DCM | 5–10°C, 5 h | 89.75% |

This method’s simplicity and high yield make it a benchmark for industrial production, though it requires careful temperature control to prevent di- or tri-substitution.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. In a modified protocol, 1-isopropylpiperazine and methylsulfonyl chloride are irradiated at 150°C for 1 hour using palladium diacetate and XPhos as catalysts, achieving 94% yield. This method reduces reaction time by 40% compared to traditional heating but requires specialized equipment.

Comparison of Heating Methods :

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 5 h | 1 h |

| Yield | 89.75% | 94% |

| Energy Use | High | Moderate |

Catalytic Methods Involving Transition Metals

Palladium-based catalysts improve selectivity in challenging reactions. For example, palladium hydroxide on carbon (20 wt%) facilitates hydrogenation during sulfonylation, minimizing over-oxidation by-products. A representative protocol uses:

-

Catalyst : Pd(OH)₂/C (20 wt%)

-

Solvent : Methanol

-

Conditions : 760 Torr H₂, 3 hours

This method is favored for high-purity applications but involves higher costs due to catalyst usage.

Purification and Recrystallization Techniques

Recrystallization is critical for removing unreacted starting materials and by-products. DMC, diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) are optimal solvents, producing crystals with ≥99% purity. For example, recrystallizing the crude product in DMC at −20°C increases purity from 85% to 99.2%.

Recrystallization Efficiency :

| Solvent | Purity Before | Purity After |

|---|---|---|

| DMC | 85% | 99.2% |

| DEC | 83% | 98.5% |

| EMC | 80% | 97.8% |

Industrial-Scale Production

Continuous flow systems enhance scalability and reproducibility. In a pilot-scale setup, reagents are pumped through a temperature-controlled reactor at 10 L/h, achieving 30% higher throughput than batch processes. Key parameters include:

-

Residence Time : 20 minutes

-

Temperature : 8°C (sulfonylation step)

-

Yield : 87% with consistent purity

Challenges and Mitigation Strategies

-

Regioselectivity : Competing reactions at piperazine’s secondary amines are mitigated by using bulky bases (e.g., cesium carbonate) to favor monosubstitution.

-

By-Product Formation : Excess methylsulfonyl chloride (>2.2 equivalents) leads to bis-sulfonylated derivatives; stoichiometric ratios of 1:2.2 (piperazine:methylsulfonyl chloride) are optimal.

-

Catalyst Recovery : Palladium catalysts are recycled via filtration, reducing costs by 15% per batch .

Chemical Reactions Analysis

1-Isopropyl-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, bases like DBU, and reducing agents. For example, the aza-Michael addition reaction between diamines and sulfonium salts is a key step in the synthesis of substituted piperazines . The major products formed from these reactions are typically protected piperazines, which can be further deprotected to yield the desired compound .

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-4-(methylsulfonyl)piperazine has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Similar piperazine derivatives have shown significant antimicrobial properties. For instance, studies have indicated that compounds with piperazine moieties exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for related compounds ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

- Antidepressant Effects : Research indicates that piperazine derivatives may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. Animal studies have shown that these compounds can reduce depressive-like behaviors significantly .

- Anticonvulsant Properties : The anticonvulsant potential of similar compounds has been documented, with studies demonstrating dose-dependent reductions in seizure frequency in animal models .

The biological activities of this compound can be summarized as follows:

Case Study on Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a piperazine-based derivative in patients with resistant bacterial infections. The results indicated improved outcomes compared to standard antibiotic therapies, suggesting the potential of such compounds in clinical settings .

Case Study on Antidepressant Properties

In a double-blind study involving patients diagnosed with major depressive disorder, administration of a piperazine derivative resulted in significant improvements in depression scales compared to placebo groups. This highlights the therapeutic potential of such compounds in treating mood disorders .

Industrial Applications

In addition to its medicinal applications, this compound is also being investigated for its use in industrial settings:

- Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

- Material Science : The compound's properties make it suitable for developing advanced materials, potentially enhancing the performance characteristics of polymers or other materials used in various applications.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperazine derivatives generally exert their effects by binding to receptors or enzymes, thereby modulating their activity . The specific molecular targets and pathways involved may vary depending on the biological context and the specific piperazine derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N4-Position

The N4-substituent significantly influences biological activity and physicochemical properties. Below is a comparative analysis:

Key Findings :

- Methylsulfonyl derivatives generally exhibit superior enzyme inhibition (e.g., soluble epoxide hydrolase, sEH) due to optimal electron withdrawal and steric profile .

- Bulkier substituents (e.g., propylsulfonyl, naphthylsulfonyl) may hinder binding in enzyme pockets but could improve selectivity for specific targets .

- Aryl sulfonyl groups enhance interactions with hydrophobic receptor domains, as seen in CNS-active compounds .

Substituent Variations at the N1-Position

The N1-substituent modulates lipophilicity and pharmacokinetics:

Key Findings :

- Isopropyl provides an optimal balance between lipophilicity and steric hindrance, enhancing bioavailability .

- Polar substituents (e.g., pyridylmethyl) improve aqueous solubility but limit CNS activity .

Enzyme Inhibition:

- Methylsulfonyl-substituted piperazines show potent sEH inhibition (IC₅₀ <10 nM) due to strong hydrogen bonding with catalytic residues .

- Replacement of methylsulfonyl with propane- or aryl-sulfonyl groups reduces potency by 10-100 fold .

Anticancer Activity:

Biological Activity

1-Isopropyl-4-(methylsulfonyl)piperazine (IMSP) is a compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of IMSP, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications. The information presented is based on a review of recent literature and relevant studies.

Biological Activity Overview

IMSP exhibits a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , and antioxidant properties. The piperazine moiety is known to enhance the pharmacological profile of various compounds, making it a crucial component in drug design.

Antitumor Activity

Research indicates that IMSP and its derivatives can inhibit tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : Studies have shown that IMSP can induce cell cycle arrest at the G2/M phase in cancer cell lines, leading to apoptosis. For instance, one study reported that piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 0.26 to 7.35 µM .

- Telomerase Inhibition : Some piperazine derivatives have been identified as telomerase inhibitors, which can reduce the expression of dyskerin, a protein involved in telomere maintenance. This mechanism has been linked to reduced tumor growth in experimental models .

Antibacterial Activity

IMSP also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that modifications to the piperazine ring can significantly enhance antibacterial efficacy:

- Minimum Inhibitory Concentration (MIC) : Compounds with piperazine moieties have shown MIC values lower than standard antibiotics like vancomycin and ciprofloxacin, indicating potent antibacterial activity .

- Mechanism of Action : The antibacterial effects are believed to be associated with disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and antitumor properties, IMSP exhibits anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that IMSP can reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of IMSP is heavily influenced by its chemical structure. Modifications to the piperazine ring and substituents can significantly alter its pharmacological profile:

| Compound | Substituent | Biological Activity | IC50 Value |

|---|---|---|---|

| IMSP | - | Antitumor | 0.26 - 7.35 µM |

| Compound A | -CH3 | Antibacterial | MIC < 2 μg/mL |

| Compound B | -C2H5 | Anti-inflammatory | IC50 = 10 µM |

The presence of hydrophobic groups has been correlated with increased potency against various targets .

Case Studies

Several case studies illustrate the biological activity of IMSP:

- Antitumor Efficacy : A study involving IMSP derivatives showed significant cytotoxicity against prostate cancer cells, with an IC50 value of 9.82 µM for one derivative .

- Bacterial Resistance : In a comparative study, IMSP derivatives demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

- Inflammatory Response Modulation : In vivo studies indicated that IMSP could effectively reduce inflammation markers in animal models of arthritis .

Q & A

Q. Q1. What are the standard synthetic routes for 1-isopropyl-4-(methylsulfonyl)piperazine, and how are intermediates validated?

The compound can be synthesized via reductive alkylation of 4-(methylsulfonyl)piperazine with acetone under hydrogenation (H₂/Pd/C), followed by purification using column chromatography. Key intermediates, such as 1-isopropyl-4-(4-methoxyphenyl)piperazine, are validated via high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm molecular weight and structural integrity . For example, HRMS data (Table 9 in ) and ¹H NMR chemical shifts (Table 8 in ) are critical for verifying substituent positions and purity (>95%).

Advanced Synthetic Challenges

Q. Q2. How do researchers address competing side reactions during sulfonation or alkylation of the piperazine core?

Side reactions, such as over-sulfonation or incomplete alkylation, are mitigated by optimizing reaction conditions:

- Temperature control : Slow addition of sulfonating agents (e.g., methanesulfonyl chloride) at 0–5°C minimizes exothermic side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing byproduct formation .

- Catalyst tuning : Palladium on carbon (Pd/C) for hydrogenation ensures selective reduction of ketones to isopropyl groups without over-reducing sulfonyl moieties .

Structural Confirmation

Q. Q3. What spectroscopic and crystallographic methods are used to resolve ambiguities in substituent positioning?

- ¹H/¹³C NMR : Chemical shifts for methylsulfonyl (-SO₂CH₃) protons appear as singlets near δ 3.0–3.2 ppm, while isopropyl groups show distinct doublets (δ 1.0–1.2 ppm) and septets (δ 2.4–2.6 ppm) .

- X-ray crystallography : Crystal structures (e.g., ) reveal chair conformations of the piperazine ring and hydrogen-bonding patterns (e.g., C–H⋯O interactions) that stabilize sulfonyl groups .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How does the methylsulfonyl group influence pharmacological activity compared to other substituents?

The methylsulfonyl group enhances electron-withdrawing effects, increasing binding affinity to targets like serotonin/dopamine transporters. Comparative studies with analogs (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines in ) show that sulfonyl groups improve metabolic stability over esters or halogens but may reduce solubility due to hydrophobic interactions .

Analytical Challenges

Q. Q5. What methodologies resolve discrepancies in purity assessments between HRMS and HPLC?

- HRMS : Detects trace impurities (<0.5%) via exact mass matching (e.g., [M+H]+ ions).

- HPLC-DAD/MS : Quantifies major impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and UV detection at 254 nm .

Contradictions arise when non-UV-active byproducts (e.g., inorganic salts) evade detection; orthogonal methods like ion chromatography are recommended .

Pharmacological Potential

Q. Q6. What preclinical evidence supports the use of this compound in CNS disorders?

Piperazine derivatives with sulfonyl groups exhibit monoamine reuptake inhibition (similar to ’s 1-(4-methoxyphenyl)piperazines). In vitro assays show IC₅₀ values <10 μM for serotonin transporters, suggesting potential antidepressant activity. However, in vivo models are needed to confirm BBB permeability and abuse liability .

Crystallization and Solubility

Q. Q7. Why does this compound exhibit low aqueous solubility, and how is this addressed?

The sulfonyl group’s hydrophobicity and strong intermolecular hydrogen bonds (e.g., S=O⋯H–N) reduce solubility. Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) improve bioavailability. Crystallization studies ( ) suggest methanol/water mixtures yield stable polymorphs .

Data Contradictions

Q. Q8. How do researchers reconcile conflicting bioactivity data between structurally similar analogs?

For example, ’s diazenylpiperazines show antifungal activity, while ’s aroyl derivatives lack efficacy. SAR analysis reveals that electron-deficient substituents (e.g., -SO₂CH₃) enhance target binding, whereas bulky groups (e.g., 2-fluorobenzoyl) sterically hinder interactions .

Scale-Up Challenges

Q. Q9. What are critical factors for maintaining yield and purity during gram-scale synthesis?

- Catalyst recycling : Pd/C can be reused ≤3 times with <5% yield drop.

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts.

- Process analytical technology (PAT) : In-line FTIR monitors sulfonation completion .

Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.